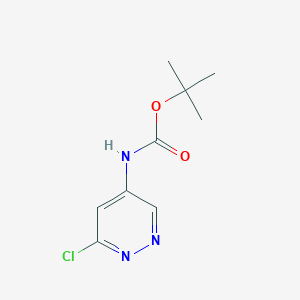

tert-Butyl N-(6-chloropyridazin-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-chloropyridazin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-6-4-7(10)13-11-5-6/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXKTNHBFSAPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Tert Butyl N 6 Chloropyridazin 4 Yl Carbamate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In tert-butyl N-(6-chloropyridazin-4-yl)carbamate, the spectrum is expected to display characteristic signals for the protons on the pyridazine (B1198779) ring, the NH proton of the carbamate (B1207046), and the protons of the tert-butyl group.

The tert-butyl group will invariably appear as a sharp, singlet peak due to the nine equivalent protons, typically in the upfield region around 1.5 ppm. The NH proton of the carbamate linkage generally presents as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but can be expected in the range of 6.5-9.5 ppm.

The pyridazine ring protons are the most structurally informative. Their chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. For comparison, in the analogous compound tert-butyl (4-chlorophenyl)carbamate, the aromatic protons appear as doublets at δ 7.24-7.32 ppm. rsc.org In another related structure, 4-(6-CHLORO-PYRIDAZIN-3-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, the pyridazine protons are observed as doublets, indicating their coupling to each other. For this compound, two distinct signals are anticipated for the two protons on the pyridazine ring, likely appearing as singlets or narrowly split doublets depending on the coupling constant between them.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (CH₃)₃ | ~1.5 | Singlet | 9H |

| Pyridazine-H | ~7.5 - 8.5 | Singlet / Doublet | 1H |

| Pyridazine-H | ~8.5 - 9.5 | Singlet / Doublet | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the chloropyridazine ring.

The carbonyl carbon (C=O) of the Boc protecting group is typically found around δ 152-155 ppm. rsc.org The quaternary carbon of the tert-butyl group appears around δ 80-82 ppm, while the methyl carbons are found further upfield at approximately δ 28 ppm. rsc.org The carbons of the pyridazine ring will be in the aromatic region, with their specific shifts influenced by the chloro and carbamate substituents. Based on data for similar heterocyclic systems, these carbons are expected to resonate in the δ 120-160 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbamate C=O | ~153 |

| Pyridazine C-Cl | ~155-160 |

| Pyridazine C-NH | ~140-145 |

| Pyridazine CH | ~120-130 |

| Pyridazine CH | ~110-120 |

| tert-Butyl Quaternary C | ~81 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the pyridazine ring, if any.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively assign the proton signals of the pyridazine ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the NH proton to the carbonyl carbon and the pyridazine carbon it is attached to, as well as from the tert-butyl protons to the quaternary and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents on the pyridazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound is 229.66 g/mol . calpaclab.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to confirm the molecular weight of synthetic products. In an LC-MS analysis of this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 230. A sodium adduct [M+Na]⁺ at m/z 252 might also be observed. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would result in a corresponding [M+H+2]⁺ peak at m/z 232, providing strong evidence for the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₂ClN₃O₂), HRMS would be able to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

A common fragmentation pathway for N-Boc protected amines involves the loss of the tert-butyl group or components of the Boc group itself. Characteristic losses observed in the mass spectrum would include:

Loss of isobutylene (B52900) (56 Da) to give an ion at m/z 173.

Loss of the entire Boc group (100 Da) to yield the amine fragment at m/z 129.

Loss of the tert-butyl cation (57 Da).

Further fragmentation of the chloropyridazine ring could also occur, leading to smaller charged fragments. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 230 | Protonated molecular ion |

| [M+H+2]⁺ | 232 | Isotopic peak due to ³⁷Cl |

| [M-C₄H₈+H]⁺ | 174 | Loss of isobutylene |

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This technique is crucial for understanding the precise molecular geometry and the nature of intermolecular interactions that govern the crystal packing.

Crystal System and Space Group Analysis

The crystalline form of 6-chloro-3-[(4-fluorophenoxy)methyl] tandfonline.comuomphysics.netsmolecule.comtriazolo[4,3-b]pyridazine has been analyzed by single-crystal X-ray diffraction. tandfonline.comuomphysics.net The analysis reveals that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was determined to be P2₁, a common non-centrosymmetric space group for chiral molecules or molecules that crystallize in a chiral arrangement. uomphysics.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.2431(4) |

| b (Å) | 6.0342(3) |

| c (Å) | 12.5424(7) |

| β (°) | 99.092(2) |

| Z | 2 |

Table 1: Crystallographic data for 6-chloro-3-[(4-fluorophenoxy)methyl] tandfonline.comuomphysics.netsmolecule.comtriazolo[4,3-b]pyridazine. uomphysics.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of 6-chloro-3-[(4-fluorophenoxy)methyl] tandfonline.comuomphysics.netsmolecule.comtriazolo[4,3-b]pyridazine is stabilized by a network of intermolecular and intramolecular interactions. C-H···N and C-H···F hydrogen bonds are observed, which play a significant role in the supramolecular assembly. tandfonline.com Additionally, π-π stacking interactions are present, with a centroid-centroid distance of 3.699 (2) Å between the pyridazine and tolyl rings in a related compound, indicating a significant contribution to the crystal stability. nih.gov In the crystal structure of the analogue, molecules form dimers through these π-π interactions, which are then further connected by C-H···N bonds. smolecule.com

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···N | C-H | N | - |

| C-H···F | C-H | F | - |

| π-π Stacking | Pyridazine ring | Phenyl ring | 3.699 (2) |

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For 6-chloro-3-[(4-fluorophenoxy)methyl] tandfonline.comuomphysics.netsmolecule.comtriazolo[4,3-b]pyridazine, this analysis provides a detailed breakdown of the close contacts between molecules. tandfonline.com The 2D fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the different types of intermolecular contacts. tandfonline.com

Energy Frameworks for Understanding Molecular Packing

Energy frameworks are a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis helps to understand the strength and nature of the forces that hold the molecules together in their crystalline arrangement. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. smolecule.com For pyridazine derivatives, it has been shown that electrostatic and dispersion forces are often the dominant contributors to the stabilization of the molecular packing. smolecule.com By visualizing these energies as frameworks, the topology and relative strength of the intermolecular interactions can be readily assessed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-chloro-3-[(4-fluorophenoxy)methyl] tandfonline.comuomphysics.netsmolecule.comtriazolo[4,3-b]pyridazine shows characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. uomphysics.nettandfonline.com

| Wavenumber (cm⁻¹) | Assignment |

| 1670 | C=O stretching |

| 3125–3230 | N-H stretching |

Table 3: Characteristic IR absorption bands for a precursor to the analogue, N'-(6-Chloropyridazin-3-yl)-2-(4-fluorophenoxy)acetohydrazide. tandfonline.com

These absorption bands provide clear evidence for the presence of the key functional groups within the molecule, confirming its chemical identity.

Chemical Reactivity and Transformation Studies of Tert Butyl N 6 Chloropyridazin 4 Yl Carbamate

Reactivity of the Pyridazine (B1198779) Chlorine Substituent

The chlorine atom at the 6-position of the pyridazine ring is susceptible to displacement by a variety of nucleophiles and participates in several metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the utility of tert-butyl N-(6-chloropyridazin-4-yl)carbamate as a building block for the synthesis of diverse substituted pyridazine derivatives.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C6 position, allowing for the displacement of the chloro group by various nucleophiles. This reaction pathway is a common strategy for introducing nitrogen, oxygen, and sulfur-based substituents onto the pyridazine core. While specific studies detailing the nucleophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature, the reactivity of similar 6-chloropyridazine systems suggests that it would readily react with a range of nucleophiles.

For instance, related 3-amino-6-chloropyridazine (B20888) derivatives have been shown to undergo amination under microwave irradiation, indicating the feasibility of such transformations. It is anticipated that this compound would exhibit similar reactivity with various amines, alcohols, and thiols under appropriate basic conditions to yield the corresponding 6-substituted pyridazin-4-yl)carbamate derivatives. The general scheme for such reactions would involve the attack of the nucleophile at the carbon bearing the chlorine atom, followed by the departure of the chloride ion.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine substituent on the pyridazine ring serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridazine ring.

Studies on similar 3-amino-6-chloropyridazine systems have demonstrated successful Suzuki-Miyaura coupling with various substituted boronic acids under microwave irradiation. rsc.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate, in a suitable solvent system like a mixture of toluene, ethanol, and water.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Chloro-Pyridazine Analogs

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

Note: This table is illustrative and based on the reactivity of analogous compounds. Specific yields for this compound may vary.

Beyond the Suzuki-Miyaura coupling, the chlorine atom of this compound is amenable to other palladium-catalyzed transformations, including the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Heck Reaction: This reaction would involve the coupling of the chloropyridazine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond at the 6-position. organic-chemistry.org

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety through coupling with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgorganic-chemistry.orgrsc.orgmdpi.comchemrxiv.org

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the chloropyridazine with a wide variety of primary and secondary amines, catalyzed by a palladium-phosphine complex. wikipedia.orgnih.gov This reaction provides a direct route to 6-amino-substituted pyridazine derivatives.

Copper-catalyzed coupling reactions, such as the Ullmann condensation and its modern variations, offer an alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. It is plausible that this compound could undergo copper-catalyzed coupling with amines, alcohols, or thiols to afford the corresponding substituted pyridazines. These reactions often require a copper(I) or copper(II) catalyst, a ligand, and a base, and are typically carried out at elevated temperatures. organic-chemistry.org

Chemistry of the Carbamate (B1207046) Moiety

The tert-butyl carbamate (Boc) group in the title compound serves as a protecting group for the amino functionality at the 4-position of the pyridazine ring. The chemistry of this moiety primarily involves its removal (deprotection) to reveal the free amine, which can then be subjected to further chemical transformations.

The Boc group is known to be stable under a variety of reaction conditions, including those employed in many of the cross-coupling reactions described above. However, it is readily cleaved under acidic conditions. organic-chemistry.org Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid in an alcoholic solvent, would lead to the efficient removal of the Boc group, yielding 6-chloropyridazin-4-amine.

The deprotection reaction proceeds via the protonation of the carbamate carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide to generate the free amine. This deprotection step is often a crucial final step in a synthetic sequence to unmask the amino group for further functionalization or to obtain the final target molecule.

Table 2: Common Deprotection Conditions for Boc-Carbamates

| Reagent | Solvent | Temperature |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Methanol or Dioxane | Room Temperature or gentle heating |

Note: The choice of deprotection conditions may depend on the presence of other acid-sensitive functional groups in the molecule.

In addition to deprotection, the carbamate nitrogen itself could potentially undergo further reactions, although this is less common as the primary purpose of the Boc group is protection.

Selective Deprotection of the tert-Butyl Carbamate (Boc) Group

The removal of the tert-butoxycarbonyl (Boc) group is one of the most fundamental transformations for this compound, yielding the corresponding 4-amino-6-chloropyridazine. This deprotection is crucial for subsequent reactions involving the liberated amino group. The stability of the Boc group is highly dependent on the reaction conditions, allowing for its selective cleavage in the presence of other sensitive functionalities.

The most common method for Boc deprotection is acidolysis. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are frequently employed. The mechanism proceeds through the initial protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, which typically forms isobutylene gas, and the spontaneous decarboxylation of the resulting unstable carbamic acid to furnish the free amine. The final product is usually obtained as an ammonium (B1175870) salt due to the acidic medium.

While effective, strongly acidic conditions can be incompatible with other acid-labile groups within a molecule. Consequently, milder and more selective methods have been developed. Reagents such as p-toluenesulfonic acid (pTSA) have been used as a biodegradable and efficient alternative to TFA. Furthermore, non-acidic methods provide valuable alternatives. Tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to cleave carbamates under mild conditions. The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl carbon of the carbamate group. Basic conditions, such as using potassium carbonate in aqueous methanol, have also proven effective for the deprotection of Boc groups on nitrogen-containing heteroarenes.

| Reagent/Conditions | Solvent | Typical Temperature | Comments | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, fast, and efficient; product is the TFA salt. | |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | Widely used; provides the hydrochloride salt. | |

| p-Toluenesulfonic Acid (pTSA) in Deep Eutectic Solvent (DES) | Choline Chloride/pTSA | Room Temperature | Greener alternative to traditional strong acids. | |

| Tetra-n-butylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature to Reflux | Mild, non-acidic conditions; useful for acid-sensitive substrates. | |

| Potassium Carbonate (K₂CO₃) | Methanol/Water | Reflux | Mild basic conditions suitable for certain NH-heteroarenes. | |

| Thermal (Acid-free) | Methanol or Trifluoroethanol | High Temperature (Flow) | Acid-free method, useful for selective deprotection by controlling temperature. |

Reactions Involving the Carbamate Nitrogen Atom

The nitrogen atom of the tert-butyl carbamate is generally unreactive as a nucleophile. The electron-withdrawing effect of the carbonyl group significantly reduces the electron density on the nitrogen, while the bulky tert-butyl group provides substantial steric hindrance. Consequently, direct reactions such as alkylation or acylation on the carbamate nitrogen are challenging and uncommon.

However, under specific conditions, the proton on the carbamate nitrogen can be removed by a very strong base to generate a highly reactive N-anion. This anion can then participate in nucleophilic substitution reactions. For instance, studies on the analogous N-Boc-4-aminopyridine have demonstrated that the use of an electrochemically generated acetonitrile (B52724) anion can effectively deprotonate the carbamate nitrogen, allowing for subsequent N-alkylation in high yields. This approach avoids byproducts and proceeds under mild conditions. Another strategy involves using a hindered alkoxide base, such as potassium tert-butoxide, to form a dianion from N-Boc protected amino acids, which can then be selectively alkylated at the nitrogen.

These methods highlight a specialized reactivity pathway for the carbamate nitrogen, although the more prevalent synthetic route involves the deprotection of the Boc group (as described in section 4.2.1) to unmask the primary amine, which then serves as the nucleophilic site for a wide array of subsequent transformations.

| Substrate | Base Generation | Alkylating Agent | Yield of N-Alkylated Boc-product | Reference |

|---|---|---|---|---|

| N-Boc-4-aminopyridine | Electrogenerated Acetonitrile Anion | Benzyl Bromide | 95% | |

| N-Boc-4-aminopyridine | Electrogenerated Acetonitrile Anion | Ethyl Bromide | 92% | |

| N-Boc-4-aminopyridine | Electrogenerated Acetonitrile Anion | Allyl Bromide | 94% |

Transformations at Other Sites of the Pyridazine Ring (e.g., C-H activation)

Modern synthetic chemistry increasingly utilizes C-H activation to directly functionalize heterocyclic rings, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. The pyridazine ring in this compound possesses C-H bonds that can be targets for such transformations, although the electron-deficient nature of the ring and the presence of Lewis basic nitrogen atoms present challenges.

Palladium-catalyzed C-H arylation is a powerful tool for forming C-C bonds. In the context of the target molecule, the Boc-amino group could potentially act as a directing group to guide the metallation to an adjacent C-H bond. However, the high Lewis basicity of the pyridazine nitrogen atoms can lead to catalyst inhibition or undesired positional selectivity by forming stable chelated palladacycles.

Despite these challenges, protocols have been developed for the C-H functionalization of various pyridine (B92270) and pyridazine derivatives. For instance, palladium-catalyzed direct C-H arylation of 2-chloropyridine (B119429) derivatives with fluoroarenes has been achieved, demonstrating that the chloro-substituent is compatible with these reaction conditions. The reaction of this compound would likely involve a palladium catalyst, a suitable ligand (e.g., a phosphine), a base, and an aryl halide or equivalent coupling partner. The regiochemical outcome would be determined by the directing effects of the existing chloro and Boc-amino substituents, as well as the intrinsic reactivity of the pyridazine C-H bonds.

| Heterocycle Substrate | Arylating Agent | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | 1-Fluoro-4-iodobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | High | |

| Diphenyl azolopyridazine | Iodobenzene | Pd(OAc)₂ | CsOAc | 88% | |

| 2-Quinolinecarboxyamide derivative | Intramolecular (Aryl-Br) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 94% | |

| 2-Butylfuran | 4-Bromoacetophenone | NHC-Palladium(II) Complex | KOAc | >99% Conv. |

Computational Chemistry and Theoretical Investigations of Tert Butyl N 6 Chloropyridazin 4 Yl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is employed to investigate the electronic structure and properties of molecules by calculating the electron density. For tert-Butyl N-(6-chloropyridazin-4-yl)carbamate, DFT calculations provide a foundational understanding of its chemical behavior.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For molecules analogous to the chloropyridazine core of the target compound, such as 3-chloro-6-methoxypyridazine, DFT calculations have been performed to determine optimized bond lengths and angles. nih.gov These studies typically employ methods like B3LYP with basis sets such as 6-311++G(d,p).

The geometry of the pyridazine (B1198779) ring is expected to be largely planar, though the presence of the bulky tert-butyl carbamate (B1207046) group may introduce some slight distortions. The bond lengths within the pyridazine ring will be influenced by the electronegative chlorine atom and the nitrogen heteroatoms. For instance, in a related chloropyridazine derivative, the C-Cl bond length is a key parameter, and the C-N and N-N bond lengths within the ring define its aromatic character.

Table 1: Predicted Optimized Geometric Parameters for a Chloropyridazine Moiety based on Analogous Compounds

| Parameter | Predicted Value (Å) |

|---|---|

| C-Cl | 1.74 |

| C-N (ring) | 1.33 - 1.34 |

| N-N | 1.33 |

Note: These values are illustrative and based on DFT calculations of similar chloropyridazine structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the nitrogen atom of the carbamate group. The LUMO is likely distributed over the pyridazine ring, particularly influenced by the electron-withdrawing chlorine atom. DFT calculations on similar structures, like 3-chloro-6-methoxypyridazine, show a HOMO-LUMO gap that is indicative of a stable molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the carbamate group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms and the chlorine atom would exhibit a more positive potential, indicating sites for potential nucleophilic interaction. nih.gov Computational studies on chloro-substituted nitrogen heterocycles confirm that the halogen atom can influence the electrostatic potential significantly.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Predicted Nature |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Moderate |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Relatively Hard |

| Chemical Softness (S) | 1 / η | Relatively Soft |

Note: The predicted nature is based on general principles and data from analogous compounds.

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. This comparison helps to assess the accuracy of the chosen computational method and basis set.

For this compound, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. DFT calculations on 3,6-dichloropyridazine (B152260) have shown a good correlation between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netresearchgate.net

Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be compared with experimental ¹H and ¹³C NMR spectra. The chemical shifts are highly sensitive to the electronic environment of the nuclei. Computational studies on chloropyridazine derivatives have demonstrated that DFT methods can accurately predict ¹H NMR chemical shifts. rsc.org

Table 3: Comparison of Theoretical and Experimental Data for Analogous Structures

| Data Type | Computational Value (Example) | Experimental Value (Example) |

|---|---|---|

| Vibrational Frequency (C-Cl stretch) | ~700 cm-1 (scaled) | ~690 cm-1 (for 3,6-dichloropyridazine) researchgate.net |

Note: The values are for illustrative purposes based on closely related compounds.

Computational and Theoretical Investigations of this compound Remain Undisclosed in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the specific computational and theoretical chemistry of This compound . Despite the importance of such studies in understanding molecular behavior and reaction dynamics, detailed analyses corresponding to the requested topics are not found in the current body of published work.

Specifically, no dedicated scholarly articles or datasets could be located that provide an in-depth Reaction Pathway Analysis of the synthetic transformations leading to this compound through quantum chemical calculations. Similarly, literature detailing Molecular Dynamics Simulations to investigate its specific interactions or conformational behavior is not publicly available.

While computational studies, including Density Functional Theory (DFT) calculations and molecular dynamics, are commonly applied to various heterocyclic compounds and carbamates for applications ranging from materials science to drug discovery, these investigations have not been specifically published for this compound. General mechanistic principles of N-Boc protection of amines and the synthesis of chloropyridazine derivatives are established in organic chemistry; however, specific, quantitative computational explorations such as transition state energies, interaction potentials, or conformational landscapes for this particular molecule are absent from the reviewed literature.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables on the quantum chemical calculations and molecular dynamics simulations for this compound is not possible at this time based on existing, accessible research.

Application As a Synthetic Intermediate in Advanced Organic Chemistry Research

Precursor to Functionalized Pyridazine (B1198779) Derivatives for Advanced Chemical Research

The pyridazine moiety is a significant pharmacophore in medicinal chemistry. The ability to selectively functionalize the pyridazine ring is therefore of great importance. tert-Butyl N-(6-chloropyridazin-4-yl)carbamate serves as an excellent starting material for creating libraries of substituted pyridazines. The chlorine atom can be displaced by a wide range of nucleophiles or can participate in various metal-catalyzed cross-coupling reactions.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl substituents at the 6-position. Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, leading to the synthesis of 6-aminopyridazine derivatives. Following these transformations, the Boc group can be removed under acidic conditions to liberate the free amine at the 4-position, which can then be further derivatized through acylation, alkylation, or other amine-specific reactions. This stepwise functionalization provides a powerful strategy for the synthesis of diverse pyridazine derivatives.

Table 1: Examples of Functionalization Reactions of tert-Butyl N-(6-chloropyridazin-4-yl)carbamate

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-4-(Boc-amino)pyridazine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-4-(Boc-amino)pyridazine |

| Nucleophilic Aromatic Substitution | Alkoxide, solvent | 6-Alkoxy-4-(Boc-amino)pyridazine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-4-(Boc-amino)pyridazine |

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

Beyond simple functionalization, this compound is a key building block for the construction of more elaborate and complex heterocyclic systems. The pyridazine ring can serve as a foundation upon which other rings are fused, leading to novel polycyclic scaffolds with potential biological activity.

One common strategy involves an initial reaction at the 6-position, followed by deprotection of the amine and subsequent intramolecular cyclization. This approach has been used to synthesize a variety of fused pyridazine heterocycles, such as pyridazino[4,5-b]indoles and other related systems. The versatility of this intermediate allows for the introduction of various substituents on the newly formed ring, enabling the exploration of structure-activity relationships in drug discovery programs.

Table 2: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reaction Sequence | Resulting Heterocyclic Scaffold |

| This compound | 1. Suzuki coupling with 2-formylphenylboronic acid2. Boc deprotection3. Intramolecular cyclization | Pyridazino[4,5-b]quinoline |

| This compound | 1. Nucleophilic substitution with a bidentate nucleophile2. Boc deprotection3. Cyclization | Fused bicyclic pyridazine derivative |

Intermediate in the Preparation of Ligands and Probes for Chemical Biology Studies

The development of potent and selective small molecule ligands and probes is essential for dissecting complex biological processes. nih.gov this compound has proven to be a valuable intermediate in the synthesis of such tools. The pyridazine core is present in numerous biologically active compounds, and the ability to readily synthesize a variety of analogs from a common intermediate is highly advantageous.

Researchers have utilized this compound to synthesize inhibitors of various enzymes, such as kinases and proteases, where the pyridazine scaffold often serves as a key structural element for binding to the target protein. Furthermore, the functional handles on the molecule allow for the attachment of reporter groups, such as fluorophores or biotin tags, to create chemical probes for use in cellular imaging or affinity chromatography experiments. These probes are instrumental in studying the localization, interactions, and dynamics of their target proteins within a cellular context.

Table 3: Biologically Active Compounds Synthesized from tert-Butyl N-(6-chloropyridazin-4-yl)carbamate

| Final Compound Class | Biological Target (Example) | Application |

| Kinase Inhibitors | Tyrosine Kinases | Anticancer drug discovery |

| GPCR Ligands | Serotonin Receptors | Neuroscience research |

| Chemical Probes | Specific cellular proteins | Target validation and imaging |

Conclusion and Future Research Directions

Summary of Key Research Findings on tert-Butyl N-(6-chloropyridazin-4-yl)carbamate

Research surrounding this compound has primarily focused on its utility as a versatile building block for the synthesis of more complex molecules with potential biological activities. The presence of a reactive chlorine atom and a Boc-protected amine on the pyridazine (B1198779) ring makes it an attractive starting material for a variety of chemical transformations.

The pyridazine core is a well-established pharmacophore found in numerous compounds with diverse therapeutic applications, including anticancer and antimicrobial agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amine at the 4-position allows for selective reactions at other sites of the molecule, particularly the chlorine-substituted carbon at the 6-position. This strategic protection is crucial for the regioselective synthesis of substituted pyridazines.

Key findings indicate that the chloro group can be readily displaced by various nucleophiles, enabling the introduction of a wide range of functional groups. This reactivity has been exploited in the synthesis of novel pyridazine derivatives with potential applications in drug discovery. While specific biological activity data for the title compound itself is not extensively reported in publicly available literature, its role as a key intermediate is well-documented in the synthesis of compounds with demonstrated biological relevance.

Below is a table summarizing the key characteristics of this compound:

| Property | Value |

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 229.66 g/mol |

| CAS Number | 1416146-92-3 |

| Appearance | White to off-white solid |

| Key Functional Groups | Pyridazine ring, Chloro group, tert-Butoxycarbonyl (Boc) protected amine |

Identification of Unexplored Synthetic Avenues and Derivatization Strategies

Despite its utility, several synthetic avenues and derivatization strategies for this compound remain underexplored. These represent significant opportunities for future research and the development of novel chemical entities.

One promising area is the exploration of a broader range of cross-coupling reactions . While nucleophilic aromatic substitution is a common strategy, the application of modern cross-coupling methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions at the C6-position could lead to the synthesis of a diverse array of aryl-, heteroaryl-, alkynyl-, and amino-substituted pyridazines. These reactions, potentially catalyzed by palladium or other transition metals, would significantly expand the chemical space accessible from this scaffold.

Another largely unexplored avenue is the functionalization of the pyridazine ring itself . While the C6-position is the primary site of reaction due to the presence of the chloro leaving group, methods for C-H activation at other positions on the pyridazine ring could unlock novel derivatization pathways. This would allow for the introduction of functional groups at positions that are not readily accessible through classical synthetic methods.

Furthermore, the deprotection of the Boc group to liberate the free amine at the C4-position opens up a plethora of derivatization possibilities. This primary amine can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, leading to a wide range of derivatives with potentially diverse biological activities. The strategic timing of this deprotection step in a synthetic sequence is crucial for accessing complex target molecules.

Perspectives on the Design and Synthesis of Novel Pyridazine Architectures Utilizing this Scaffold

The unique structural features of this compound position it as a valuable starting point for the design and synthesis of novel and complex pyridazine architectures. Future research in this area is likely to focus on several key themes.

The development of bifunctional molecules and molecular hybrids is a compelling direction. By utilizing the distinct reactivity of the chloro and Boc-amino groups, it is possible to link the pyridazine core to other pharmacophores or functional moieties. For instance, the chloro group could be displaced by a linker attached to another biologically active molecule, while the deprotected amine could be modified to enhance solubility or target engagement. This approach could lead to the creation of compounds with dual modes of action or improved pharmacokinetic properties.

The synthesis of fused pyridazine systems is another promising area. Intramolecular cyclization reactions involving substituents introduced at the C6-position and the deprotected C4-amine could lead to the formation of novel bicyclic and tricyclic heterocyclic systems. These rigidified structures could exhibit enhanced binding affinity and selectivity for biological targets.

Moreover, the use of this scaffold in combinatorial chemistry and diversity-oriented synthesis holds significant potential. The sequential and orthogonal reactivity of the chloro and protected amine functionalities makes it an ideal substrate for the rapid generation of large libraries of pyridazine derivatives. High-throughput screening of these libraries could accelerate the discovery of new lead compounds for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.